4-(3-Hydroxy-4-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile
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Overview
Description
4-(3-Hydroxy-4-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with hydroxy, methoxy, and nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxy-4-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxy-4-methoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and methylation steps. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxy-4-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of 4-(3-methoxy-4-oxo-phenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile.
Reduction: Formation of 4-(3-hydroxy-4-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinediamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Hydroxy-4-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxy-4-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate signaling pathways involved in cell growth and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-4-methoxyphenylacetic acid
- 3-(4-Hydroxy-3-methoxyphenyl)propionic acid
- 4-Hydroxy-3-methylbenzoic acid
Uniqueness
4-(3-Hydroxy-4-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile is unique due to its combination of functional groups and its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
342046-30-4 |
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Molecular Formula |
C16H15N3O2 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
4-(3-hydroxy-4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C16H15N3O2/c1-9-12(7-17)16(13(8-18)10(2)19-9)11-4-5-15(21-3)14(20)6-11/h4-6,16,19-20H,1-3H3 |
InChI Key |
DFGVMVLAQOTWDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C#N)C2=CC(=C(C=C2)OC)O)C#N |
Origin of Product |
United States |
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